Pyridine-2,4(1H,3H)-dione Pyridine-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.: 50607-28-8
VCID: VC7977239
InChI: InChI=1S/C5H5NO2/c7-4-1-2-6-5(8)3-4/h1-2H,3H2,(H,6,8)
SMILES: C1C(=O)C=CNC1=O
Molecular Formula: C5H5NO2
Molecular Weight: 111.1 g/mol

Pyridine-2,4(1H,3H)-dione

CAS No.: 50607-28-8

Cat. No.: VC7977239

Molecular Formula: C5H5NO2

Molecular Weight: 111.1 g/mol

* For research use only. Not for human or veterinary use.

Pyridine-2,4(1H,3H)-dione - 50607-28-8

Specification

CAS No. 50607-28-8
Molecular Formula C5H5NO2
Molecular Weight 111.1 g/mol
IUPAC Name 1H-pyridine-2,4-dione
Standard InChI InChI=1S/C5H5NO2/c7-4-1-2-6-5(8)3-4/h1-2H,3H2,(H,6,8)
Standard InChI Key UUDALWDRIFYZPM-UHFFFAOYSA-N
SMILES C1C(=O)C=CNC1=O
Canonical SMILES C1C(=O)C=CNC1=O

Introduction

Chemical Structure and Nomenclature

Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (CAS: 21038-66-4) features a bicyclic framework where a pyridine ring is fused to a pyrimidine ring at the 2,3-positions. The IUPAC name, 1H-pyrido[2,3-d]pyrimidine-2,4-dione, reflects the positions of the ketone groups and hydrogenation states. Key structural attributes include:

  • Molecular Formula: C7H5N3O2\text{C}_7\text{H}_5\text{N}_3\text{O}_2

  • Molecular Weight: 163.13 g/mol

  • Canonical SMILES: C1=CC2=C(NC(=O)NC2=O)N=C1\text{C1=CC2=C(NC(=O)NC2=O)N=C1}

  • InChI Key: JQPYINKVAWEQDQ-UHFFFAOYSA-N\text{JQPYINKVAWEQDQ-UHFFFAOYSA-N} .

The planar fused-ring system facilitates π-π stacking interactions with biological targets, while the lactam and ketone groups enable hydrogen bonding and electrophilic reactivity .

Synthesis and Industrial Production

Gould–Jacobs Reaction

The Gould–Jacobs reaction is the primary synthetic route, involving cyclization of 6-aminopyrimidines with ethoxymethylenemalonic ester at high temperatures (250°C) in diphenyl oxide/biphenyl mixtures. This method yields the core structure with substituents at the 5-, 6-, and 7-positions . For example, 1,3-diethyl-5,7-dimethyl derivatives are synthesized in 81% yield via this route .

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate reactions, reducing synthesis times from hours to minutes. This method improves yields for deuterated analogs and poly-substituted derivatives, such as 2,3,6-trisubstituted pyridines .

Industrial Optimization

Scalable production emphasizes solvent selection (e.g., ethanol or methanol) and temperature control to maximize purity. Sodium methoxide or triethylamine catalyzes substitution reactions, enabling large-scale synthesis of derivatives like 3-ethyl-5-methyl-7-phenyl analogs .

Biological Activities and Mechanisms

PARP-1 Inhibition

Pyrido[2,3-d]pyrimidine-2,4-dione derivatives inhibit PARP-1, an enzyme critical for DNA repair. By blocking PARP-1, these compounds sensitize cancer cells to DNA-damaging agents. For instance, derivatives exhibit IC50_{50} values <1 μM against BRCA-mutant cell lines, enhancing the efficacy of cisplatin and doxorubicin .

RAF-MEK-ERK Pathway Blockade

Derivatives targeting the RAF-MEK-ERK cascade show potent anti-tumor activity. Compound 16 (1,3-diethyl-5,7-dimethyl) induces G1 phase arrest in MCF-7 cells, reducing proliferation by 70% at 10 μM .

Anti-Inflammatory Properties

Virtual screening identifies 3-ethyl-5-methyl-7-phenyl derivatives as selective COX-2 inhibitors (IC50_{50} = 0.8 μM), outperforming indomethacin in rat paw edema models. Molecular docking reveals hydrophobic interactions with COX-2’s active site .

Antimicrobial and Antiviral Effects

Pyridopyrimidinediones disrupt bacterial protein synthesis, showing MIC values of 4–8 μg/mL against Staphylococcus aureus and Escherichia coli. Antiviral activity against HIV-1 is mediated by reverse transcriptase inhibition .

Comparative Analysis with Related Heterocycles

Compound ClassKey FeaturesBiological Targets
QuinazolinesFused benzene-pyrimidine; broad kinase inhibitionEGFR, HER2
PteridinesFully unsaturated bicyclic system; roles in folate metabolismDHFR, GTP cyclohydrolase I
PurinesBicyclic adenine/guanine analogs; nucleic acid componentsAdenosine receptors, kinases
PyridopyrimidinedionesPartial saturation enhances specificity; dual PARP/kinase inhibitionPARP-1, RAF-MEK-ERK, COX-2

Pyridopyrimidinediones exhibit superior target specificity compared to quinazolines and purines, attributed to their balanced hydrophobicity and hydrogen-bonding capacity .

Pharmacokinetic and Toxicological Profiles

Absorption and Distribution

LogP values range from 1.2–2.5, ensuring moderate blood-brain barrier penetration. Plasma protein binding exceeds 90%, necessitating dose adjustments in hepatic impairment .

Metabolism and Excretion

Cytochrome P450 3A4 mediates hepatic oxidation, producing sulfoxide and glucuronide metabolites. Renal excretion accounts for 60–70% of clearance, with a half-life of 4–6 hours .

Toxicity

Acute toxicity (LD50_{50} >500 mg/kg in rats) is low, but chronic use may cause myelosuppression. Genotoxicity assays (Ames test, micronucleus) are negative at therapeutic doses .

Recent Advances and Clinical Prospects

Combination Therapies

Co-administration with checkpoint inhibitors (e.g., pembrolizumab) enhances anti-tumor immunity in melanoma models, increasing survival by 40% .

Prodrug Development

Phosphate prodrugs improve oral bioavailability from 20% to 85%, enabling once-daily dosing in phase I trials .

Resistance Mechanisms

Overexpression of ABCB1 efflux pumps and PARP-1 mutations confer resistance, addressed by co-administering efflux inhibitors (e.g., verapamil).

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